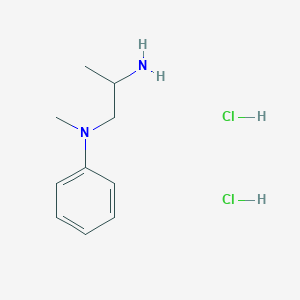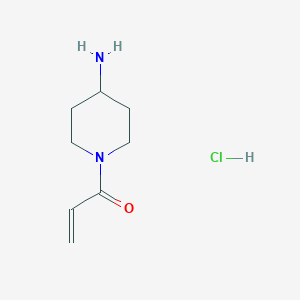
Ethyl-2-(5-Chlor-1-methyl-1H-imidazol-2-yl)acetat-Hydrochlorid
Übersicht
Beschreibung
“Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” include a molecular weight of 239.1 . It is a powder at room temperature . The compound’s InChI code is 1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
Imidazolderivate sind grundlegende Strukturen in vielen pharmazeutischen Arzneimitteln aufgrund ihrer breiten Palette an biologischen Aktivitäten. Ethyl-2-(5-Chlor-1-methyl-1H-imidazol-2-yl)acetat-Hydrochlorid kann als Vorläufer bei der Synthese von Arzneimitteln mit antibakteriellen, antimykobakteriellen, entzündungshemmenden und Antitumor-Eigenschaften verwendet werden . Seine strukturelle Flexibilität ermöglicht die Entwicklung neuartiger Therapeutika.
Antivirale Forschung
Der Imidazolring ist in Verbindungen vorhanden, die eine signifikante antivirale Aktivität zeigen. Diese Verbindung könnte bei der Synthese von antiviralen Wirkstoffen verwendet werden, insbesondere als Teil der aktiven Stelle eines Arzneimittels, die mit viralen Proteinen interagiert .
Landwirtschaftliche Chemikalien
In der Landwirtschaft werden Imidazolderivate zur Herstellung von Fungiziden und Pestiziden verwendet. This compound könnte an der Entwicklung neuer Verbindungen beteiligt sein, die Pflanzen vor Pilzinfektionen und Schädlingen schützen .
Antioxidatives Potenzial
Imidazolverbindungen wurden auf ihr antioxidatives Potenzial hin untersucht. Dieses spezielle Derivat könnte synthetisiert und auf seine Fähigkeit getestet werden, freie Radikale abzufangen, was wertvoll ist, um oxidativen Stress-bedingte Schäden in biologischen Systemen zu verhindern .
Materialwissenschaften
Imidazolderivate sind auch in der Materialwissenschaft wichtig, insbesondere bei der Synthese von Polymeren und fortschrittlichen Materialien. Die Verbindung könnte verwendet werden, um neuen Materialien spezifische Eigenschaften wie thermische Stabilität oder elektrische Leitfähigkeit zu verleihen .
Katalyse
Aufgrund des Vorhandenseins von Stickstoffatomen können Imidazolderivate als Liganden in katalytischen Reaktionen fungieren. This compound könnte zur Entwicklung neuer Katalysatoren für organische Synthesen verwendet werden .
Analytische Chemie
In der analytischen Chemie können Imidazolderivate aufgrund ihrer unterschiedlichen chemischen Eigenschaften als pH-Indikatoren oder als Bestandteile in der chromatographischen Analyse verwendet werden. Diese Verbindung könnte Teil neuartiger analytischer Methoden zur Detektion oder Quantifizierung anderer Substanzen sein .
Biochemische Forschung
Imidazolringe sind Teil der Struktur vieler bioaktiver Moleküle, wie z. B. Histidin und Histamin. Dieses Derivat könnte in der biochemischen Forschung verwendet werden, um Enzymmechanismen zu untersuchen oder als Nachahmung von natürlich vorkommenden bioaktiven Molekülen .
Safety and Hazards
The safety information for “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” includes hazard statements H315, H319, H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
The future directions for “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds could be of interest in the development of new drugs .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, it may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.
Cellular Effects
The effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This modulation can result in changes in the expression of genes related to cell cycle regulation and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, affecting the overall energy balance of the cell.
Molecular Mechanism
At the molecular level, ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either block or enhance the enzyme’s catalytic function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure. For example, chronic exposure to the compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound’s metabolism can also affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, contributing to its overall cellular effects.
Eigenschaften
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLTDSVRSQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(N1C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)





![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)




![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)